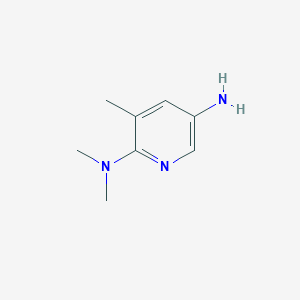
3-Amino-5-methyl-6-(dimethylamino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-methyl-6-(dimethylamino)pyridine is a versatile organic compound belonging to the class of pyridine derivatives. It features an amino group at the 3-position, a methyl group at the 5-position, and a dimethylamino group at the 6-position on the pyridine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with pyridine as the base molecule
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques to ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various oxidized derivatives, such as nitro compounds.
Reduction: The compound can undergo reduction reactions to produce amines or other reduced forms.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the amino and dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives, reduced pyridine derivatives.
Substitution: Alkylated pyridine derivatives, halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-methyl-6-(dimethylamino)pyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. Its amino group can interact with enzymes and receptors, modulating biological processes. The dimethylamino group enhances its solubility and reactivity, making it effective in chemical reactions and biological assays.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-methyl-6-(dimethylamino)pyridine is unique due to its specific arrangement of functional groups on the pyridine ring. Similar compounds include:
3-Amino-5-methylpyridine: Lacks the dimethylamino group.
3-Amino-6-(dimethylamino)pyridine: Lacks the methyl group at the 5-position.
2-Amino-5-methyl-6-(dimethylamino)pyridine: Different position of the amino group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
2-N,2-N,3-trimethylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-7(9)5-10-8(6)11(2)3/h4-5H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUOSMVPGCGQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














